molecular formula C12H13N3O2S B2620829 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 1016741-33-5

3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2620829
CAS No.: 1016741-33-5
M. Wt: 263.32
InChI Key: OQYSKLRYCOSJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: 3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS: 1016741-33-5) is a benzamide derivative featuring a 3-amino-4-methoxy-substituted benzene ring linked via an amide bond to a 4-methyl-1,3-thiazole moiety. The 4-methylthiazole group introduces steric and electronic effects critical for molecular recognition in biological systems .

Properties

IUPAC Name

3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-7-6-18-12(14-7)15-11(16)8-3-4-10(17-2)9(13)5-8/h3-6H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYSKLRYCOSJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzamides .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae . The presence of the thiazole moiety is crucial for this activity.

Anticancer Potential

The compound has been evaluated for anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For example, compounds structurally similar to 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide have shown promising results against leukemia and central nervous system cancer cell lines .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Research in Pharmacy, various thiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial effects at low concentrations .

CompoundTarget OrganismMinimum Inhibitory Concentration (µg/mL)
AE. coli10
BS. aureus15
CA. niger5

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of thiazole derivatives showed that specific compounds achieved over 70% inhibition against various cancer cell lines during preliminary screenings conducted by the National Cancer Institute .

CompoundCancer Cell LineInhibition Percentage (%)
DMOLT-4 (Leukemia)84.19
ESF-295 (CNS Cancer)72.11

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Key Features Potential Biological Relevance
3-Amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide (Target) 3-amino, 4-methoxy (benzene); 4-methyl (thiazole) Electron-donating groups enhance solubility; thiazole stabilizes amide linkage. Unspecified in evidence; likely targets enzymes/receptors.
2-(Methylamino)-N-(4-methylthiazol-2-yl)-5-(triazolylsulfanyl)benzamide 2-methylamino, 5-triazolylsulfanyl (benzene); 4-methyl (thiazole) Triazolylsulfanyl group may enhance binding to redox-active enzymes. Potential tyrosinase or protease inhibition.
3,4,5-Trimethoxy-N-(4-methylthiazol-2-yl)benzamide 3,4,5-trimethoxy (benzene); 4-methyl (thiazole) High steric bulk; methoxy groups reduce reactivity. Possible CNS activity due to lipophilicity.
4-Nitro-N-(4-methylthiazol-2-yl)benzamide 4-nitro (benzene); 4-methyl (thiazole) Nitro group is electron-withdrawing; may increase metabolic stability. Antimicrobial or antiparasitic applications.
3-Bromo-N-(4-methylthiazol-2-yl)benzamide 3-bromo (benzene); 4-methyl (thiazole) Bromine adds steric bulk and alters electronic profile. Halogen-bonding interactions in enzyme inhibition.

Biological Activity

3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities. Its structure, which incorporates both a thiazole and a benzamide moiety, suggests a diverse range of pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13N3O2S
  • Molecular Weight : 263.32 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Similar compounds have demonstrated antiviral effects against various viruses, including hepatitis B virus (HBV). The mechanism often involves the modulation of intracellular proteins that inhibit viral replication, such as APOBEC3G .
  • Antimicrobial Properties : Compounds with thiazole rings are known for their antimicrobial activities. The thiazole moiety may enhance the interaction with bacterial targets or disrupt cell wall synthesis, leading to bacterial cell death .
  • Enzyme Inhibition : Some derivatives of benzamides are known to inhibit specific enzymes involved in cancer cell proliferation. The structural features of this compound may allow it to interact with target enzymes implicated in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds and derivatives:

Study 1: Antiviral Activity Against HBV

A study evaluated the antiviral effects of N-phenylbenzamide derivatives against HBV. The results indicated that these compounds could significantly increase intracellular levels of APOBEC3G, leading to enhanced inhibition of HBV replication. The derivative IMB-0523 showed promising results in both in vitro and in vivo models, suggesting that modifications similar to those in this compound could yield effective antiviral agents .

Study 2: Antimicrobial Efficacy

Research on thiazole-containing compounds has shown that they possess significant antimicrobial properties. For instance, derivatives were tested against Mycobacterium tuberculosis and demonstrated effective inhibition at micromolar concentrations. The structural similarity to our compound suggests potential efficacy against similar pathogens .

Study 3: Inhibition of Cancer Cell Proliferation

Inhibitors targeting specific pathways in cancer cells have been developed based on benzamide structures. A recent study highlighted a derivative with potent inhibitory effects on HSET (KIFC1), a motor protein involved in mitosis. This suggests that modifications to the benzamide structure can lead to significant anticancer activity .

Data Tables

Activity Type Compound Tested Target/Pathway IC50 Value (µM)
AntiviralIMB-0523HBV0.5
AntimicrobialThiazole DerivativeMycobacterium tuberculosis1.0
Cancer Cell ProliferationHSET InhibitorKIFC10.8

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 3-amino-4-methoxybenzoic acid derivatives with 4-methyl-1,3-thiazol-2-amine. Key steps include:

  • Amide bond formation : Use coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine to minimize side reactions .
  • Solvent optimization : Dichloromethane (DCM) or acetonitrile under inert atmospheres prevents oxidation of thiazole rings .
  • Purity control : Monitor reactions via thin-layer chromatography (TLC) and confirm product structure using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities from thiazole or benzamide degradation products .
  • Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, thiazole C-S bands at ~680 cm1^{-1}) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ for C12H14N3O2SC_{12}H_{14}N_3O_2S: 264.0808) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Limited aqueous solubility (e.g., <0.1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C .
  • LogP : Predicted logP ~2.1 (via ChemDraw) suggests moderate lipophilicity, influencing cell permeability in in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-benzamide derivatives?

  • Approach :

  • Comparative assays : Test the compound against structurally similar analogs (e.g., 3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide) to isolate structure-activity relationships (SAR) .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. epigenetic modulation) .
  • Data normalization : Account for batch-to-batch variability in compound purity via LC-MS quantification before assays .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action?

  • In vitro assays :

  • Enzyme inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using ADP-Glo™ assays to identify primary targets .
  • Cellular uptake : Track intracellular accumulation via fluorescent labeling (e.g., BODIPY conjugates) and confocal microscopy .
    • Computational methods :
  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (PDB IDs: 1M17, 2ITO) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode robustness .

Q. How can researchers optimize pharmacokinetic (PK) properties for in vivo studies?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .
  • Metabolic stability : Assess hepatic microsomal half-life using LC-MS/MS; co-administer CYP450 inhibitors (e.g., ketoconazole) if rapid clearance is observed .
  • Tissue distribution : Radiolabel the compound with 14C^{14}C for quantitative biodistribution studies in rodent models .

Data Contradiction Analysis

Q. How should discrepancies in reported IC50_{50} values across studies be addressed?

  • Root causes :

  • Assay conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) artificially inflate IC50_{50} in kinase assays .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., NCI-60 panel) to control for genetic background effects .
    • Resolution :
  • Meta-analysis : Apply standardized normalization (e.g., Z-score transformation) to published datasets .
  • Independent replication : Validate key findings in ≥3 independent labs using harmonized protocols .

Research Gaps and Future Directions

  • Unanswered questions :
    • Role of the 4-methoxy group in modulating target selectivity vs. off-target effects .
    • Impact of thiazole ring methylation on metabolic stability and toxicity profiles .
  • Emerging methods :
    • Cryo-EM for resolving ligand-target complexes at near-atomic resolution .
    • AI-driven synthesis planning (e.g., IBM RXN) to accelerate derivative library generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.